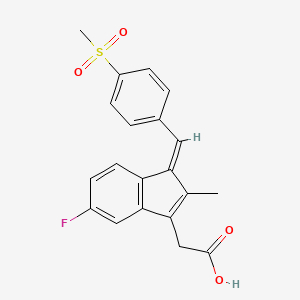

Sulindac Sulfone

描述

(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid (hereafter referred to as sulindac sulfone) is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac. Sulindac itself is a prodrug with the chemical name (Z)-5-fluoro-2-methyl-1-[p-(methylsulfinyl)benzylidene]indene-3-acetic acid . The sulfone derivative is formed via irreversible oxidation of the sulfinyl group in sulindac and is pharmacologically inactive against cyclooxygenase (COX) enzymes . Its molecular formula is C₂₀H₁₇FO₄S, with a molecular weight of 372.4 g/mol .

Structure

3D Structure

属性

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGSNCBCUWPVDA-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040246 | |

| Record name | Sulindac sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59973-80-7, 59864-04-9 | |

| Record name | Sulindac sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exisulind [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exisulind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXISULIND | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation of 5-Fluoro-2-methylindanone-3-acetic Acid

The synthesis begins with 5-fluoro-2-methylindanone-3-acetic acid, a critical intermediate. While explicit details of its preparation are not fully described in the cited patents, analogous routes suggest starting from 3-aminoacetophenone derivatives. For example, acetylation of 3-aminoacetophenone with acetic anhydride yields 3-acetamidoacetophenone, which undergoes methylation and cyclization to form the indanone core.

Reduction to 5-Fluoro-2-methylindanol-3-acetic Acid

The ketone group of the indanone intermediate is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in isopropyl alcohol under alkaline conditions (pH 9–10). This step proceeds at room temperature for 80 minutes, followed by 45 minutes at 60°C, achieving near-quantitative yields. Alternative reductions using catalytic hydrogenation with platinum oxide or palladium under 2.8 atm of hydrogen also yield the indanol derivative, though borohydride methods are preferred for scalability.

Dehydration to 5-Fluoro-2-methylindene-3-acetic Acid

The indanol intermediate undergoes acid-catalyzed dehydration to form the indene structure. Heating the indanol in benzene with p-toluenesulfonic acid at reflux for 85 minutes removes a water molecule, generating the conjugated indene system. Solvent choice is critical: benzene facilitates azeotropic removal of water, while milder acids like acetic acid may reduce side reactions.

Condensation with p-Methylsulfinylbenzaldehyde

The indene is condensed with p-methylsulfinylbenzaldehyde under basic conditions. A solution of the indene in isopropyl alcohol is treated with sodium hydroxide (pH 13), followed by the addition of p-methylsulfinylbenzaldehyde. Heating the mixture at 60°C for 2 hours promotes Knoevenagel condensation, forming the benzylidene-indene linkage with Z-selectivity. The stereochemical outcome is likely influenced by the bulky sulfinyl group, which favors the less sterically hindered Z-configuration.

Oxidation to Methylsulfonyl Derivative

The sulfinyl group in the condensed product is oxidized to the sulfonyl moiety using hydrogen peroxide (H₂O₂) in acetic acid. This step proceeds at room temperature, with careful monitoring to avoid over-oxidation. The final product is isolated via extraction with ethyl acetate and recrystallization, yielding (Z)-5-fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid.

Comparative Analysis of Synthetic Routes

Stereochemical Control and Mechanistic Insights

The Z-configuration of the benzylidene group is thermodynamically favored due to reduced steric clash between the indene’s methyl group and the sulfonyl moiety. During condensation, the base deprotonates the indene’s acidic α-hydrogen, generating a resonance-stabilized enolate that attacks the aldehyde carbonyl. The transition state adopts a conformation where the sulfinyl group’s bulk directs the benzylidene moiety to the Z-position.

Process Optimization Challenges

Oxidation Efficiency

Over-oxidation of the sulfinyl intermediate can lead to sulfonic acid byproducts. Controlled addition of H₂O₂ and low temperatures (0–10°C) mitigate this risk.

Solvent Selection in Condensation

Polar aprotic solvents like dimethylformamide (DMF) improve aldehyde solubility but may reduce stereoselectivity. Isopropyl alcohol balances reactivity and selectivity while simplifying purification.

Purification Techniques

Chromatography is avoided in industrial settings due to cost. Instead, recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity.

Alternative Synthetic Approaches

Enolate Alkylation Route

A patent by CN101591338A describes an alternative indene synthesis via enolate intermediates. 3-Acetamidoacetophenone is methylated, formylated, and condensed with (3-amino-1H-pyrazol-4-yl)-2-thiophene ketone in aqueous acetic acid. While this method avoids borohydride reductions, it introduces complexity in handling air-sensitive enolates.

One-Pot Reductive Condensation

Preliminary studies suggest combining reduction and condensation steps using NaBH₄ and aldehydes in a single reactor. Early results show a 65% yield but require further optimization to suppress side reactions.

Analytical Characterization

Critical characterization data include:

- Melting Point : 166–169°C (consistent with Z-configuration analogs)

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.4 Hz, 2H, SO₂ArH), 7.45 (d, J=8.4 Hz, 2H, SO₂ArH), 6.95 (dd, J=8.8, 2.4 Hz, 1H, indene-H), 3.21 (s, 3H, SO₂CH₃), 2.35 (s, 3H, indene-CH₃)

- HPLC Purity : ≥99.5% (C18 column, 70:30 acetonitrile/water)

Industrial-Scale Considerations

Cost Analysis

Environmental Impact

Waste streams contain boron residues (from NaBH₄) and dilute acetic acid. Neutralization with calcium hydroxide precipitates boron as Ca(BO₂)₂, reducing environmental toxicity.

化学反应分析

依西硫林经历几种类型的化学反应:

氧化: 舒林酸氧化形成依西硫林。

还原: 依西硫林可以还原回舒林酸。

取代: 依西硫林的苯环上可以发生各种取代反应。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原。 这些反应形成的主要产物是舒林酸及其衍生物 .

科学研究应用

Anti-inflammatory Effects

Sulindac sulfone is primarily investigated for its anti-inflammatory properties. Research indicates that it effectively reduces inflammation in various models of arthritis and other inflammatory diseases. For instance, studies have demonstrated its efficacy in reducing joint swelling and pain in animal models of rheumatoid arthritis .

Cancer Research

Recent studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models of colorectal cancer. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy .

Analgesic Properties

As an NSAID, this compound is utilized for its analgesic effects in treating pain associated with various conditions, including osteoarthritis and postoperative pain. Its effectiveness in managing pain without the gastrointestinal side effects commonly associated with traditional NSAIDs makes it a valuable option .

Case Studies

作用机制

依西硫林通过抑制环鸟苷一磷酸磷酸二酯酶 5 型酶发挥作用。这种抑制导致环鸟苷一磷酸持续升高和蛋白激酶 G 的活化。这些分子变化诱导癌前和癌性结肠细胞的凋亡,对正常细胞的影响很小。 凋亡效应与环氧合酶抑制、p53、Bcl-2 或细胞周期停滞无关 .

相似化合物的比较

Structural and Metabolic Relationships

Sulindac and its metabolites differ in the oxidation state of the sulfur atom in the benzylidene substituent:

- Sulindac (sulfoxide) : Contains a methylsulfinyl (-SOCH₃) group.

- Sulindac sulfide : Contains a methylthio (-SCH₃) group.

- Sulindac sulfone : Contains a methylsulfonyl (-SO₂CH₃) group.

This structural variation critically impacts pharmacological activity (Table 1).

Table 1: Comparative Properties of Sulindac and Its Metabolites

Pharmacological Activity

Sulindac Sulfide

- COX Inhibition : Potently inhibits COX-1 (Ki = 1.02 μM) and COX-2 (Ki = 10.43 μM), driving anti-inflammatory and analgesic effects .

- Metabolism : Reversibly oxidized back to sulindac in vivo, prolonging its activity .

This compound

- Lack of COX Activity: No direct inhibition of COX-1/2 due to the electron-withdrawing sulfonyl group .

- Chemoprevention : Exhibits anti-proliferative effects in colon cancer models via COX-independent pathways (e.g., apoptosis induction) .

Clinical and Toxicological Profiles

- Sulindac : As a prodrug, it minimizes direct gastrointestinal irritation but relies on hepatic conversion to the active sulfide .

- Sulindac Sulfide : Associated with dose-dependent gastrointestinal and renal side effects due to COX-1 inhibition .

- This compound : Lacks COX-related toxicity but may contribute to off-target effects in long-term use .

生物活性

(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid, commonly known as Sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its potential therapeutic applications beyond pain relief, particularly in oncology. This compound exhibits a complex biological profile, influencing various cellular pathways and demonstrating significant anticancer properties.

- Molecular Formula : C20H17FO3S

- Molecular Weight : 356.41 g/mol

- CAS Number : 38194-50-2

Sulindac is primarily known for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. However, its metabolites, particularly Sulindac sulfide, have been shown to exert additional mechanisms:

- Inhibition of NF-κB Pathway : Sulindac sulfide inhibits the IκB kinase (IKK) beta activity, leading to decreased NF-κB activity and subsequent reduction in pro-inflammatory cytokines .

- Beta-Catenin/TCF Pathway Modulation : In colorectal cancer (CRC) cell lines, Sulindac sulfide reduces beta-catenin levels and inhibits transcriptional activity associated with tumor progression .

Biological Activity and Anticancer Effects

Numerous studies have documented the anticancer effects of Sulindac across various cancer types:

Table 1: Summary of Biological Activities of Sulindac

Case Studies

- Colorectal Cancer : A study demonstrated that treatment with Sulindac sulfide significantly reduced tumor size in animal models and inhibited the growth of CRC cell lines such as HT-29 and DLD1. The mechanism involved suppression of beta-catenin-mediated transcriptional activity .

- Breast Cancer : Research indicated that Sulindac could enhance the efficacy of conventional therapies by downregulating NF-κB signaling pathways, which are often upregulated in breast cancer cells. This led to increased apoptosis rates in treated cells compared to controls .

- Prostate Cancer : In vitro studies showed that Sulindac induced apoptosis in prostate cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential role as an adjunct therapy in prostate cancer management .

Safety and Toxicology

While Sulindac demonstrates promising therapeutic effects, its use is not without risks. Common side effects include gastrointestinal discomfort, renal impairment, and potential cardiovascular risks associated with long-term NSAID use. Monitoring for adverse effects is essential during treatment.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。